Palmitoyloleoylphosphatidylglycerol

Catalog No.
S621918
CAS No.
81490-05-3
M.F
C40H77O10P
M. Wt
749.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Palmitoyloleoylphosphatidylglycerol

CAS Number

81490-05-3

Product Name

Palmitoyloleoylphosphatidylglycerol

IUPAC Name

[1-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate

Molecular Formula

C40H77O10P

Molecular Weight

749.0 g/mol

InChI

InChI=1S/C40H77O10P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(44)50-38(36-49-51(45,46)48-34-37(42)33-41)35-47-39(43)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,37-38,41-42H,3-16,19-36H2,1-2H3,(H,45,46)/b18-17-

InChI Key

PAZGBAOHGQRCBP-ZCXUNETKSA-N

SMILES

Array

Synonyms

1-palmitoyl-2-oleoyl--sn-glycero-3-(phospho-rac-(1-glycerol)), 1-palmitoyl-2-oleoyl--sn-glycero-3-phosphoglycerol, 1-palmitoyl-2-oleoylglycero-3-phosphoglycerol, 1-POPG, POPG cpd

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCC/C=C\CCCCCCCC

The exact mass of the compound 1-Palmitoyl-2-oleoylglycero-3-phosphoglycerol is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Palmitoyloleoylphosphatidylglycerol (POPG, CAS: 81490-05-3) is a highly purified, synthetic anionic phospholipid characterized by a mixed acyl chain profile consisting of one saturated palmitoyl (16:0) and one monounsaturated oleoyl (18:1) group [1]. As a phosphatidylglycerol, it carries a net negative charge at physiological pH, making it a critical functional excipient for interacting with cationic active pharmaceutical ingredients, antimicrobial peptides, and target cell membranes [2]. Its defined synthetic nature and specific phase transition temperature of -2 °C ensure that it remains in a highly processable, fluid liquid-crystalline state at both room and physiological temperatures, establishing it as a benchmark material for clinical-stage liposomes, lipid nanoparticles, and synthetic lung surfactant formulations [1].

Substituting POPG with generic or closely related phosphatidylglycerols introduces severe processability and performance risks. Replacing POPG with fully saturated analogs like DPPG (16:0-16:0) shifts the bilayer into a rigid gel phase at physiological temperatures, which can drastically inhibit payload release rates and membrane fusion [1]. Conversely, utilizing fully unsaturated variants such as DOPG (18:1-18:1) increases the number of double bonds, significantly elevating the risk of oxidative degradation during long-term storage of aqueous dispersions [2]. Furthermore, attempting to reduce costs by using natural Egg PG introduces unacceptable lot-to-lot variability in acyl chain composition, failing the strict reproducibility and chemical definition requirements mandated for cGMP manufacturing of advanced nanomedicines [3].

Membrane Fluidity and Phase Transition Dynamics vs. DPPG

The thermal behavior of the lipid bilayer is a primary driver of liposome processability and in vivo performance. POPG exhibits a phase transition temperature of approximately -2 °C, ensuring that the lipid remains in a flexible, liquid-crystalline state at standard physiological (37 °C) and room temperatures [1]. In direct contrast, the fully saturated analog DPPG has a transition temperature of 42.0 °C, meaning it exists in a rigid gel state under identical conditions [1]. This 44 °C differential is critical for procurement, as selecting POPG avoids the need for high-temperature extrusion during manufacturing and ensures optimal membrane fluidity for drug release upon administration.

Evidence DimensionPhase Transition Temperature (Tm)
Target Compound DataPOPG: ~ -2.0 °C
Comparator Or BaselineDPPG: ~ 42.0 °C
Quantified Difference44 °C lower Tm, shifting the membrane from gel to liquid-crystalline phase at 20-37 °C
ConditionsAqueous liposomal dispersion analyzed via fluorescence anisotropy and differential scanning calorimetry (DSC)

Ensures the lipid bilayer is fluid and processable at room temperature, eliminating the need for heated extrusion and improving physiological drug release.

Oxidative Stability and Shelf-Life Potential vs. DOPG

While membrane fluidity requires unsaturated acyl chains, excessive unsaturation compromises the chemical stability of the final formulation. POPG achieves a fluid state with only a single monounsaturated oleoyl chain (18:1) paired with a saturated palmitoyl chain (16:0) [1]. In contrast, the di-unsaturated comparator DOPG contains two oleoyl chains. This structural difference means POPG possesses exactly half the number of oxidizable double bonds per molecule compared to DOPG [1]. For industrial procurement, this translates to a significantly lower susceptibility to lipid peroxidation during long-term storage of synthetic surfactants or liposomes, reducing the need for excessive antioxidant excipients [2].

Evidence DimensionNumber of oxidizable double bonds per lipid molecule
Target Compound DataPOPG: 1 double bond (16:0-18:1)
Comparator Or BaselineDOPG: 2 double bonds (18:1-18:1)
Quantified Difference50% reduction in unsaturation sites per molecule
ConditionsChemical structure evaluation for long-term aqueous liposome storage

Provides the necessary membrane fluidity of an unsaturated lipid while cutting the primary sites of oxidative degradation in half, extending formulation shelf-life.

Compositional Reproducibility vs. Natural Egg PG

For clinical-stage nanomedicines, regulatory agencies increasingly demand chemically defined excipients. Natural Egg PG is a complex biological extract containing a variable mixture of saturated and unsaturated acyl chains, which can lead to inconsistent liposome sizing, encapsulation efficiency, and batch failures [1]. POPG is a fully synthetic molecule with a 100% defined 16:0-18:1 structure. Procurement of synthetic POPG over natural Egg PG eliminates biological lot-to-lot variability, ensuring reproducible structural parameters and consistent pharmacokinetic profiles across manufacturing scales[1].

Evidence DimensionAcyl chain structural definition
Target Compound DataPOPG: Single defined molecular species (16:0-18:1)
Comparator Or BaselineEgg PG: Variable biological mixture of multiple chain lengths and saturation states
Quantified DifferenceComplete elimination of biological heterogeneity
ConditionscGMP scale-up and structural characterization of nucleic acid-lipid particles

Guarantees the lot-to-lot consistency required for regulatory approval and reproducible manufacturing of advanced lipid-based therapeutics.

Synthetic Lung Surfactant Manufacturing

Because POPG combines a fluid liquid-crystalline state at 37 °C with enhanced oxidative stability compared to di-unsaturated lipids, it is a premier anionic component for synthetic lung surfactants. It accurately mimics the surface-tension-reducing properties of natural surfactants while maintaining long-term shelf stability in aqueous dispersions [1].

Cationic API and Antimicrobial Peptide Encapsulation

POPG's net negative charge makes it highly effective for formulating liposomes designed to encapsulate cationic drugs or antimicrobial peptides. The electrostatic interaction between the anionic PG headgroup and the cationic payload drives high encapsulation efficiencies, while the -2 °C phase transition temperature ensures the membrane remains flexible enough to facilitate cellular uptake [2].

Clinical-Stage RNA Lipid Nanoparticle (LNP) Production

In the transition from R&D to cGMP manufacturing of RNA-loaded lipid nanoparticles, replacing variable natural extracts like Egg PG with fully synthetic POPG is critical. POPG provides the necessary structural definition and lot-to-lot reproducibility required to pass stringent regulatory quality control for particle size, polydispersity, and charge[3].

XLogP3

12.3

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

3

Exact Mass

748.52543565 Da

Monoisotopic Mass

748.52543565 Da

Heavy Atom Count

51

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Last modified: 02-18-2024

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